methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrano[3,2-c]pyridine core. Key structural elements include:
- A 6-ethyl substituent at position 6, contributing to hydrophobicity.
- A 7-methyl group enhancing steric bulk.
- A para-trifluoromethylphenyl ring at position 4, offering electron-withdrawing effects and metabolic stability.
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19F3N2O4/c1-4-25-10(2)9-13-15(18(25)26)14(16(17(24)29-13)19(27)28-3)11-5-7-12(8-6-11)20(21,22)23/h5-9,14H,4,24H2,1-3H3 |
InChI Key |
BJEYKPLYKDWLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methylpyran-2-one with 3,4-dimethylbenzaldehyde, followed by the addition of ethyl cyanacetate and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and methyl groups allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions, typically using halogens or nitrating agents.
Condensation: The pyrano[3,2-c]pyridine core can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as DMAP and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions that include cyclization and functional group transformations. Recent advances in green chemistry have facilitated the development of more efficient synthetic pathways that minimize environmental impact while maximizing yield and purity.
Green Synthesis Approaches
Recent studies emphasize the importance of green methodologies in synthesizing pyrano derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance reaction efficiency and reduce waste .
Antitumor Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, derivatives of pyrano[3,2-c]pyridine have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
The structural characteristics of pyrano derivatives suggest potential antimicrobial properties. Compounds derived from chromeno[3,2-c]pyridine frameworks have been reported to exhibit antibacterial and antifungal activities against a range of pathogens . This opens avenues for developing new antimicrobial agents based on the pyrano structure.
Neuroprotective Effects
Certain derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have shown inhibition of monoamine oxidase enzymes and protective effects against oxidative stress in neuronal cells .
Pharmaceutical Development
Given its biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
Agricultural Applications
The antimicrobial properties suggest potential use in agricultural formulations to combat plant pathogens or pests. Research into the efficacy of these compounds as bio-pesticides could be beneficial for sustainable agriculture practices.
Material Science
The unique chemical structure may also lend itself to applications in material science, particularly in the development of functional materials with specific electronic or optical properties.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrano derivatives | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Chromeno derivatives | Inhibition of bacterial and fungal growth |
| Neuroprotective | Similar pyrano compounds | Protection against oxidative stress |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl phenyl group enhances its binding affinity to these targets, while the pyrano[3,2-c]pyridine core provides structural stability. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability at Position 6
Compound from : Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate .
- Key Difference : The 6-ethyl group in the target compound is replaced with a 2-methoxyethyl chain.
- Increased steric bulk may alter binding pocket interactions in biological targets.
Core Heterocycle Modifications
Compound from : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate .
- Key Differences: Pyrano ring fusion: [2,3-b] vs. [3,2-c] in the target compound, altering ring planarity and electronic distribution. Substituents: A cyano group at position 6 (vs. amino in the target) and a chlorine atom at position 7 in some derivatives.
- Implications: The cyano group’s electron-withdrawing nature may reduce nucleophilicity at adjacent positions. Chlorine substitution could enhance halogen bonding in crystallography or biological systems.
Compound from : Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) .
- Key Differences: Core structure: Pyrazolo[4,3-c]pyridine vs. pyrano[3,2-c]pyridine. Substituents: A quinolin-3-yl group introduces extended π-conjugation.
- The pyrazole ring may engage in hydrogen bonding via its nitrogen atoms.
Functional Group Variations
Compound from : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) .
- Key Differences: A pyrazole ring replaces the pyrano-pyridine core. Functional groups: Hydroxy and cyano groups are present.
- Implications: The hydroxy group enables hydrogen bonding, while the cyano group may stabilize the molecule via dipole interactions.
Compound from : 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid (6a) .
- Key Differences: Core structure: Pyrimidine-carboxylic acid vs. pyrano-pyridine-ester. Substituents: A meta-trifluoromethylphenyl group (vs. para in the target compound).
- Implications :
- The carboxylic acid group increases acidity and solubility compared to the ester.
- Meta-substitution may reduce steric hindrance compared to para-substitution.
Structural and Functional Comparison Table
Biological Activity
Methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
1. Synthesis of the Compound
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5-oxo-pyrano[3,2-c]pyridine derivatives typically involves multicomponent reactions (MCRs) that allow for efficient construction of complex molecules. Recent methodologies have highlighted the catalytic synthesis of pyrano[3,2-c]quinolone and related compounds, which share structural similarities with our compound of interest. These methods enhance yield and selectivity while maintaining the integrity of the functional groups involved in biological activity .
2. Biological Activities
Antimicrobial Activity
Research indicates that derivatives of the chromeno[3,2-c]pyridine structure exhibit notable antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains, including Bacillus cereus and Bacteroides fragilis . The mechanism often involves inhibition of key bacterial enzymes, making these compounds potential candidates for antibiotic development.
Cytotoxic Effects
Several studies have focused on the cytotoxic potential of pyrano[3,2-c]pyridine derivatives against cancer cell lines. For example, a related compound showed IC50 values indicating significant inhibitory effects on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines . These findings suggest that methyl 2-amino-6-ethyl-7-methyl-5-oxo-pyrano[3,2-c]pyridine derivatives could be explored for their anticancer properties.
Anti-inflammatory and Antioxidant Properties
Pyrano[3,2-c]pyridines have also been implicated in anti-inflammatory and antioxidant activities. Studies suggest that these compounds can reduce oxidative stress markers and inflammatory cytokines in vitro, highlighting their potential in treating chronic inflammatory diseases .
3. Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrano[3,2-c]pyridine derivatives and tested their cytotoxicity against several cancer cell lines. One compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various pyrano[3,2-c]pyridine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics .
4. Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
